

Mass Spectrometry Analysis of BRL-42715 Enzyme Interaction: Application Notes and Protocols

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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B15564214

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Introduction

BRL-42715 is a potent penem-class β -lactamase inhibitor that demonstrates broad-spectrum activity against a wide range of bacterial β -lactamases.^{[1][2][3][4]} Understanding the molecular interactions between **BRL-42715** and its target enzymes is crucial for the development of new antibacterial therapies. Mass spectrometry has emerged as a powerful tool for elucidating the mechanism of action of enzyme inhibitors, providing valuable insights into binding stoichiometry, covalent modifications, and the overall effect on the target protein. This document provides detailed application notes and protocols for the mass spectrometry analysis of the **BRL-42715** and β -lactamase interaction.

Data Presentation

Quantitative Analysis of BRL-42715 Adduct Formation with β -Lactamases

Electrospray ionization mass spectrometry (ESI-MS) has been utilized to determine the stoichiometry and covalent nature of the interaction between **BRL-42715** and various β -lactamases. The results consistently show a 1:1 binding ratio, with the inhibitor forming a stable covalent adduct with the enzyme.

| Target Enzyme | Organism | Mass Increase (Da) | Stoichiometry (Inhibitor:Enzyme) | Reference |
|--------------------------------------|----------------------|--------------------|----------------------------------|-----------|
| TEM-1 β -lactamase | Escherichia coli | 264 | 1:1 | [1] |
| Bacillus cereus I β -lactamase | Bacillus cereus | 264 | 1:1 | |
| P99 β -lactamase | Enterobacter cloacae | 264 | 1:1 | |

Note: The observed mass increase of 264 Da corresponds to the molecular mass of **BRL-42715**, confirming the formation of a covalent adduct without fragmentation of the inhibitor.

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Identification of BRL-42715 Target Enzymes

This protocol describes a general workflow for the enrichment and identification of β -lactamases that interact with **BRL-42715** from a complex protein mixture using affinity purification followed by mass spectrometry.

Materials:

- **BRL-42715**
- Affinity resin (e.g., NHS-activated Sepharose)
- Bacterial lysate containing β -lactamases
- Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Formic acid
- LC-MS/MS system

Procedure:

- Immobilization of **BRL-42715**: Covalently couple **BRL-42715** to the affinity resin according to the manufacturer's instructions.
- Protein Incubation: Incubate the bacterial lysate with the **BRL-42715**-coupled resin to allow for the binding of target enzymes.
- Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins using Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.
- Protein Denaturation and Reduction: Add urea to a final concentration of 8 M and DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.
- Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.
- In-solution Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip.

- LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution LC-MS/MS system.
- Data Analysis: Search the acquired MS/MS spectra against a relevant protein database to identify the proteins that were pulled down by the **BRL-42715** bait.

Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation

This protocol outlines the procedure for analyzing the intact β -lactamase enzyme before and after incubation with **BRL-42715** to confirm the formation and stoichiometry of the covalent adduct.

Materials:

- Purified β -lactamase enzyme
- **BRL-42715**
- Incubation Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

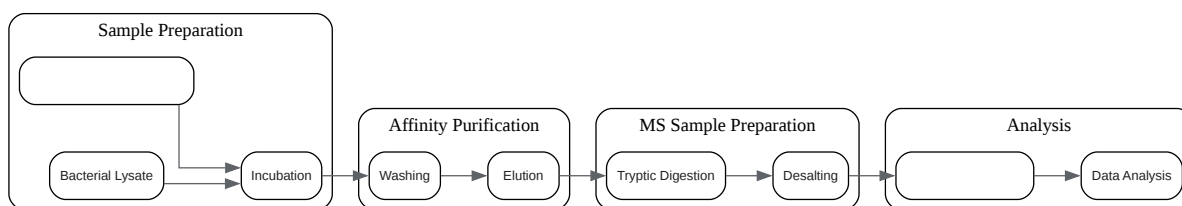
Procedure:

- Sample Preparation:
 - Prepare a solution of the purified β -lactamase in the Incubation Buffer.
 - Prepare a stock solution of **BRL-42715** in a suitable solvent (e.g., DMSO).
- Incubation: Add **BRL-42715** to the β -lactamase solution at a desired molar ratio (e.g., 1:1 or 5:1 inhibitor to enzyme) and incubate for a specified time (e.g., 30 minutes) at room temperature.
- Mass Spectrometry Analysis:

- Analyze the untreated β -lactamase solution by direct infusion or liquid chromatography coupled to the mass spectrometer to determine the mass of the native enzyme.
- Analyze the **BRL-42715**-treated β -lactamase solution under the same conditions to determine the mass of the enzyme-inhibitor complex.
- Data Analysis: Deconvolute the raw mass spectra to determine the average molecular weights of the native enzyme and the **BRL-42715**-enzyme adduct. Calculate the mass difference to confirm the covalent binding and determine the stoichiometry.

Visualizations

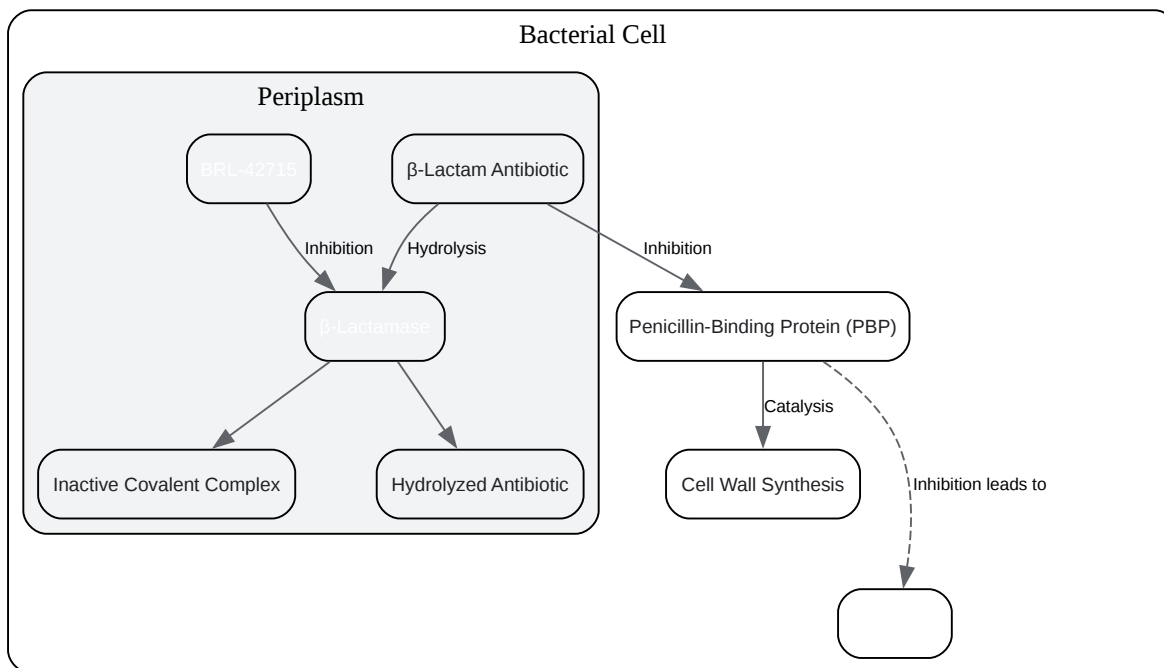
Experimental Workflow for AP-MS



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Caption: Workflow for identifying **BRL-42715** target enzymes using AP-MS.

Mechanism of Action of BRL-42715



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Caption: **BRL-42715** inhibits β -lactamase, protecting β -lactam antibiotics.

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